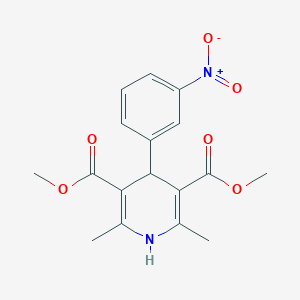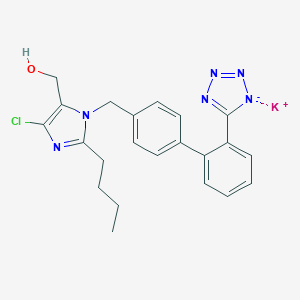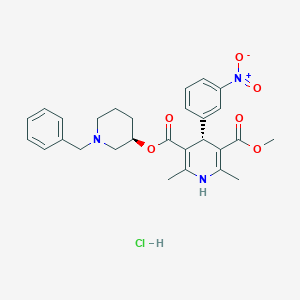
Anhydro Abiraterone
Overview
Description
Anhydro Abiraterone is a derivative of Abiraterone, a steroidal compound primarily used in the treatment of prostate cancer. It is known for its role as an inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial in the biosynthesis of androgens. This compound is particularly significant in the context of metastatic castration-resistant prostate cancer, where it helps in reducing androgen levels and thereby inhibiting the growth of cancer cells .
Mechanism of Action
Target of Action
Anhydro Abiraterone, also known as Abiraterone, primarily targets the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .
Mode of Action
Abiraterone is a potent, irreversible, and selective inhibitor of CYP17 . It interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 .
Biochemical Pathways
The blockage of 17,20-lyase limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels . Abiraterone shares its ∆5, 3β-OH structure with physiological substrates of the 3β-hydroxysteroid dehydrogenase, making abiraterone susceptible to conversion by that enzyme . The resulting ∆4-abiraterone (D4A) would have structural elements that are identical to testosterone, enabling it to interact with the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway .
Pharmacokinetics
Abiraterone has poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption . Under fasting conditions, the maximum plasma concentration (Cmax) was 27.02 ± 14.21 ng/mL, and the area under the concentration-time curve from time zero to infinity (AUC ∞) was 133.70 ± 83.99 h·ng/mL .
Result of Action
The action of Abiraterone leads to a decrease in tumor testosterone and dihydrotestosterone levels . This results in the inhibition of the growth of prostate cancer cells, which rely on androgens for their growth and survival .
Action Environment
The action, efficacy, and stability of Abiraterone can be influenced by various environmental factors. For instance, the bioavailability of Abiraterone can be affected by food intake. It is recommended to take Abiraterone on an empty stomach as food can increase the bioavailability of the drug . Furthermore, the metabolic conversion of Abiraterone to its active metabolite D4A is dependent on the presence of the enzyme 3β-hydroxysteroid dehydrogenase .
Biochemical Analysis
Biochemical Properties
Anhydro Abiraterone, like Abiraterone, is a potent, irreversible, and selective inhibitor of 17 α-hydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis . This interaction with CYP17 is crucial in its role in biochemical reactions.
Cellular Effects
This compound, through its inhibition of CYP17, interferes with androgen synthesis, which is vital for the growth and survival of prostate cancer cells . By blocking this pathway, it can effectively reduce tumor testosterone and dihydrotestosterone levels , impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme CYP17A1, which is crucial for androgen biosynthesis . This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17, limiting the subsequent conversion of these hydroxylated metabolites to dehydroepiandrosterone and androstenedione . This results in decreased tumour testosterone and dihydrotestosterone levels .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. Studies on Abiraterone have shown that its effects can vary over time. For instance, the maximum plasma concentration of Abiraterone was observed to increase with dosage .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, research on Abiraterone has shown that its effects can vary with different dosages
Metabolic Pathways
This compound is involved in the androgen biosynthesis pathway, where it inhibits the enzyme CYP17A1 . This inhibition disrupts the conversion of pregnenolone and progesterone to dehydroepiandrosterone and androstenedione, respectively .
Transport and Distribution
Studies on Abiraterone have suggested that it may be a substrate of hepatic OATP1B3 , which could play a role in its transport and distribution.
Subcellular Localization
Given its role in inhibiting CYP17A1, an enzyme expressed in testicular, adrenal, and prostatic tumour tissues , it is likely that it localizes to these areas within cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anhydro Abiraterone typically involves the dehydration of Abiraterone. One common method includes the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale dehydration processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound throughout the process .
Chemical Reactions Analysis
Types of Reactions: Anhydro Abiraterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it back to its parent compound, Abiraterone.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anhydro Abiraterone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a reagent in organic synthesis.
Biology: It serves as a tool to study the inhibition of androgen biosynthesis and its effects on cellular processes.
Medicine: Its primary application is in the treatment of prostate cancer, where it helps in reducing androgen levels and inhibiting cancer cell growth.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents targeting androgen biosynthesis
Comparison with Similar Compounds
Abiraterone: The parent compound, used in the treatment of prostate cancer.
Abiraterone Acetate: A prodrug of Abiraterone, which is converted to Abiraterone in the body.
Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer
Comparison: Anhydro Abiraterone is unique in its specific inhibition of CYP17A1, which directly impacts androgen biosynthesis. Unlike Abiraterone Acetate, which requires conversion to Abiraterone, this compound is already in its active form. Compared to Enzalutamide, which acts on androgen receptors, this compound targets the biosynthesis pathway, providing a different mechanism of action .
Properties
IUPAC Name |
3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZGFPQCCUTDPH-NHFPKVKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273491 | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-20-6 | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydro abiraterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDRO ABIRATERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNX2GEV6HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde](/img/structure/B193153.png)






